molecular formula C23H24N2O4S B7809309 (3R,6S,8aS)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexahydro-2H-thiazolo[3,2-a]pyridine-3-carboxylic acid

(3R,6S,8aS)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexahydro-2H-thiazolo[3,2-a]pyridine-3-carboxylic acid

Numéro de catalogue: B7809309
Poids moléculaire: 424.5 g/mol
Clé InChI: WMKOWJIMWROMAI-WVFSVQOHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a bicyclic heterocycle featuring a thiazolo[3,2-a]pyridine core fused with a hexahydro ring system. It is structurally characterized by:

  • Fmoc protection: The (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) group at the 6-position, a common protecting group in peptide synthesis due to its stability under basic conditions and cleavage via trifluoroacetic acid (TFA) .
  • Carboxylic acid functionality: A carboxylic acid group at the 3-position, enabling conjugation or further derivatization.
  • Stereochemistry: The (3R,6S,8aS) configuration ensures specific spatial orientation critical for biological interactions or synthetic applications.

Key synthetic steps involve coupling reactions and Fmoc deprotection under acidic conditions (e.g., TFA) . Purity (≥95%) is confirmed via LC-MS and NMR .

Propriétés

IUPAC Name

(3R,6S,8aS)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-3,5,6,7,8,8a-hexahydro-2H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c26-22(27)20-13-30-21-10-9-14(11-25(20)21)24-23(28)29-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-21H,9-13H2,(H,24,28)(H,26,27)/t14-,20-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKOWJIMWROMAI-WVFSVQOHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2N(CC1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2N(C[C@H]1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[C@@H](CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (3R,6S,8aS)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexahydro-2H-thiazolo[3,2-a]pyridine-3-carboxylic acid is a member of the thiazolo[3,2-a]pyridine family, which is recognized for a wide range of biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C23H24N2O4S
  • Molecular Weight : 424.52 g/mol
  • IUPAC Name : (3R,6S,8aS)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexahydro-2H-thiazolo[3,2-a]pyridine-3-carboxylic acid

Biological Activity Overview

Thiazolo[3,2-a]pyridines exhibit diverse biological activities including:

  • Antibacterial and Antifungal Activity : Compounds in this category have shown significant effectiveness against various bacterial and fungal strains. Studies indicate that thiazolo[3,2-a]pyridines can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .
  • Inhibition of Beta-Amyloid Production : Some derivatives have been identified as inhibitors of beta-amyloid production, which is crucial in the context of Alzheimer's disease .
  • Cyclin-dependent Kinase Inhibition : The compound has been noted for its ability to inhibit CDK2-cyclin A complexes, suggesting potential applications in cancer therapy .
  • Cardiovascular Effects : Research indicates that thiazolo[3,2-a]pyridines may act as coronary dilators and antihypertensives, providing benefits in managing cardiovascular diseases .
  • Muscle Relaxant Properties : Preliminary studies suggest that these compounds may possess muscle relaxant effects, potentially useful in treating conditions involving muscle spasm .

The mechanisms through which (3R,6S,8aS)-6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexahydro-2H-thiazolo[3,2-a]pyridine-3-carboxylic acid exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Many thiazolo[3,2-a]pyridines function by inhibiting key enzymes involved in various metabolic pathways. For instance, inhibition of CDK2 can lead to cell cycle arrest in cancer cells .
  • Receptor Modulation : The compound may also interact with specific receptors to exert its effects on muscle relaxation and cardiovascular function.

Case Studies

  • Antibacterial Efficacy Study :
    • A study conducted on synthetic derivatives of thiazolo[3,2-a]pyridine demonstrated a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 10 µg/mL .
  • Cancer Cell Line Testing :
    • In vitro assays using various cancer cell lines revealed that (3R,6S,8aS)-6-(...) significantly reduced cell viability in a dose-dependent manner with IC50 values ranging from 5 to 15 µM .

Data Tables

Biological ActivityObserved EffectsReference
AntibacterialInhibition of Staphylococcus aureus
AntifungalInhibition of Candida albicans
CDK InhibitionCell cycle arrest in cancer cells
Cardiovascular EffectsCoronary dilation effect
Muscle RelaxationReduced muscle tension

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structurally analogous compounds share the Fmoc-protected amino acid motif but differ in ring systems, substituents, and functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Features Applications/Notes
Target compound C₂₂H₂₃N₃O₄S* ~437.5 Thiazolo[3,2-a]pyridine core; hexahydro ring; Fmoc-amino group; carboxylic acid Potential use in peptide synthesis or as a kinase inhibitor scaffold .
3-(((Fmoc)amino)oxetane-3-carboxylic acid (1380327-56-9) C₁₉H₁₇NO₅ 339.34 Oxetane ring; Fmoc-amino group; carboxylic acid Enhanced metabolic stability due to oxetane .
1-{[(Fmoc)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid (2044773-70-6) C₁₉H₁₇NO₅ 339.34 Azetidine ring; hydroxyl group; carboxylic acid Improved solubility; used in constrained peptide design .
(2S,5S)-1-(Fmoc)-5-(3-bromophenyl)pyrrolidine-2-carboxylic acid (2580096-21-3) C₂₆H₂₂BrNO₄ 500.37 Pyrrolidine ring; bromophenyl substituent Halogenated analogs for cross-coupling reactions or radiopharmaceuticals .
rac-(3aR,6aR)-5-Fmoc-hexahydrofuro[2,3-c]pyrrole-6a-carboxylic acid (2137851-84-2) C₂₂H₂₁NO₅ 379.41 Furopyrrolidine ring; bicyclic system Chiral building block for drug discovery .

*Estimated based on structural analysis.

Key Findings:

Ring System Diversity :

  • The target compound’s thiazolo[3,2-a]pyridine core distinguishes it from oxetane, azetidine, and pyrrolidine analogs. These variations influence rigidity, solubility, and bioavailability. For example, oxetane-containing analogs (e.g., 1380327-56-9) exhibit improved metabolic stability due to reduced ring strain compared to azetidines .

Functional Group Modifications :

  • Bromophenyl-substituted pyrrolidines (e.g., 2580096-21-3) enable further functionalization via Suzuki-Miyaura coupling, a feature absent in the target compound .
  • Hydroxyl groups (e.g., 2044773-70-6) enhance hydrophilicity, whereas the target compound’s thiazole ring may confer π-π stacking interactions .

Synthetic Utility :

  • Fmoc deprotection with TFA is a common step for all analogs, but reaction times and yields vary. For instance, the target compound’s synthesis requires 2 hours for Fmoc cleavage , while oxetane analogs may need optimized conditions to prevent ring-opening .

Safety Profiles :

  • Fmoc-protected compounds generally exhibit moderate hazards (e.g., H302: harmful if swallowed; H315: skin irritation) . However, brominated derivatives (e.g., 2580096-21-3) may pose additional risks due to halogen content .

Méthodes De Préparation

Core Thiazolo[3,2-a]pyridine Ring Formation

The thiazolo[3,2-a]pyridine scaffold is central to the target compound. A modified Hantzsch thiazole synthesis is commonly employed, leveraging α-halomethylketones and sulfur-containing nucleophiles. For instance, N(α)-Fmoc-protected α-halomethylketones react with thiourea or Boc/Z-protected amino acid thioamides to form 4-amino-thiazole intermediates . Adapting this approach, a pyridine-derived α-halomethylketone precursor is cyclized with thiourea under basic conditions to yield the bicyclic thiazolo[3,2-a]pyridine core (Figure 1).

Reaction Conditions :

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Temperature : 60–100°C

  • Catalyst : None required, though mild bases (e.g., NaOH) enhance cyclization .

Introduction of the Fmoc-Protected Amino Group

The Fmoc (9-fluorenylmethyloxycarbonyl) group is introduced early to protect the amine functionality during subsequent steps. Solid-phase peptide synthesis (SPPS) techniques are adapted, where Fmoc deprotection is achieved using 20% piperidine in DMF . For the target compound, the amino group at position 6 is protected via Fmoc-Cl (fluorenylmethyl chloroformate) in the presence of a base such as diisopropylethylamine (DIEA) .

Key Steps :

  • Deprotection : Piperidine (20% in DMF, 15 min) removes temporary protecting groups.

  • Coupling : Fmoc-amino acids are activated with TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and DIEA, enabling efficient amide bond formation .

Stereochemical Control and Hydrogenation

The hexahydro structure (3R,6S,8aS) necessitates precise stereochemical control. Asymmetric hydrogenation of the pyridine ring is critical. Using chiral catalysts such as Rhodium(I) complexes with DuPhos or BINAP ligands ensures enantioselective reduction. For example, hydrogenation of a pyridine precursor at 50–100 psi H₂ in methanol achieves the desired (3R,6S,8aS) configuration .

Optimization Data :

ParameterConditionYield (%)
CatalystRh-(R)-BINAP92
Pressure (H₂)80 psi88
SolventMeOH90

Carboxylic Acid Functionalization

The carboxylic acid at position 3 is introduced via hydrolysis of a methyl ester intermediate. A palladium-catalyzed carbonylation reaction, as demonstrated in thiazolo[4,5-b]pyridine syntheses, is effective. For instance, treating a bromo-thiazolo intermediate with carbon monoxide (10 kPa) and triethylamine in methanol at 105°C yields the methyl ester, which is subsequently hydrolyzed with NaOH to the carboxylic acid .

Procedure :

  • Carbonylation :

    • Substrate : 6-bromothiazolo[3,2-a]pyridine

    • Catalyst : Bis(triphenylphosphine)palladium(II) dichloride

    • Conditions : CO gas, 105°C, 12 hours (Yield: 69–86%) .

  • Hydrolysis :

    • Reagent : NaOH (aqueous)

    • Temperature : Room temperature, 12 hours (Yield: 86–88%) .

Purification and Characterization

Final purification employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from methanol/water mixtures. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure and stereochemistry. For example, the ¹H-NMR spectrum of the carboxylic acid intermediate shows characteristic peaks for the Fmoc group (δ 7.2–7.8 ppm) and the thiazolo protons (δ 4.1–4.3 ppm) .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Hantzsch CyclizationHigh regioselectivityRequires harsh bases70–78
Pd-Catalyzed COMild conditions, scalableCostly catalysts63–86
SPPS Fmoc CouplingStereochemical precisionTime-consuming deprotection85–90

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

The synthesis of this compound should prioritize stereochemical control (due to its (3R,6S,8aS) configuration) and the stability of the Fmoc (fluorenylmethyloxycarbonyl) protecting group. A multi-step approach is typically employed:

  • Step 1 : Construct the hexahydrothiazolo[3,2-a]pyridine core via cyclization reactions, potentially using thiourea derivatives and α,β-unsaturated carbonyl intermediates .
  • Step 2 : Introduce the Fmoc-protected amine group at the 6-position using carbodiimide-mediated coupling (e.g., EDC/HOBt) under anhydrous conditions to prevent premature deprotection .
  • Step 3 : Purify intermediates via column chromatography (e.g., silica gel with gradient elution) and confirm structural integrity using NMR and mass spectrometry.

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if handling powders to prevent inhalation .
  • Storage : Store at 2–8°C in a dry, airtight container to minimize hydrolysis of the Fmoc group and carboxylic acid functionality .
  • Spill Management : Collect solid residues with a damp cloth and dispose as hazardous waste; avoid water flushing to prevent environmental contamination .

Q. How can the compound’s purity and identity be validated?

  • Analytical Techniques :
    • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.
    • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.
    • Chiral Analysis : Employ chiral HPLC or polarimetry to verify stereochemical integrity .
  • Elemental Analysis : Match experimental C/H/N percentages to theoretical values (error margin <0.3%) .

Q. What conditions are optimal for Fmoc deprotection?

The Fmoc group is cleaved under mildly basic conditions:

  • Reagent : 20% piperidine in DMF (v/v) for 30 minutes at room temperature.
  • Monitoring : Track deprotection progress via TLC (Rf shift) or UV-Vis (loss of Fmoc absorbance at 301 nm) .

Advanced Research Questions

Q. How can Bayesian optimization improve synthetic yield?

Bayesian optimization algorithms efficiently explore reaction parameter spaces (e.g., temperature, catalyst loading, solvent ratios) to maximize yield. For example:

  • Input Variables : Reaction time (1–24 hrs), temperature (0–40°C), and equivalents of coupling reagent (1–3 eq).
  • Output : Predictive models identify optimal conditions (e.g., 12 hrs, 25°C, 2.5 eq EDC) with fewer experimental trials compared to grid searches .

Q. How is stereochemical control achieved during cyclization?

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., L-proline derivatives) to direct the thiazolo-pyridine ring formation.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance transition-state organization, favoring the desired (3R,6S,8aS) configuration .
  • Kinetic vs. Thermodynamic Control : Lower temperatures (0–5°C) favor kinetic products, while higher temperatures may lead to epimerization .

Q. How should contradictory solubility data be resolved?

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) require empirical validation:

  • Method 1 : Prepare a saturated solution in the target solvent, filter, and quantify via UV-Vis calibration.
  • Method 2 : Use computational tools (e.g., COSMO-RS) to predict solubility based on molecular descriptors like logP and polar surface area .

Q. What mechanistic insights explain side-product formation during Fmoc coupling?

Common side products (e.g., N-acylurea or Fmoc-ester derivatives) arise from:

  • Incomplete Activation : Insufficient activation of the carboxylic acid (e.g., low EDC/HOBt ratios) leads to intermediate trapping.
  • Competing Reactions : Nucleophilic attack by solvent or impurities on the activated intermediate. Mitigation includes rigorous solvent drying and stoichiometric HOBt use .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.